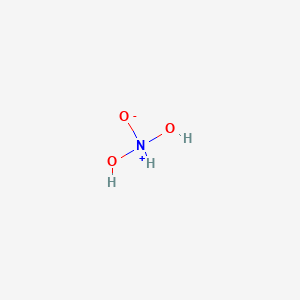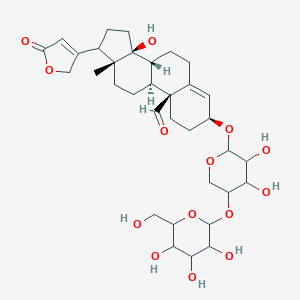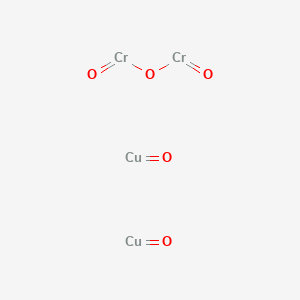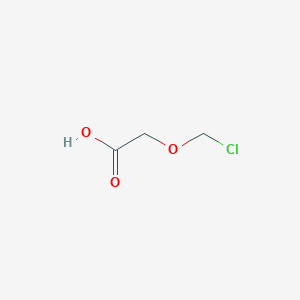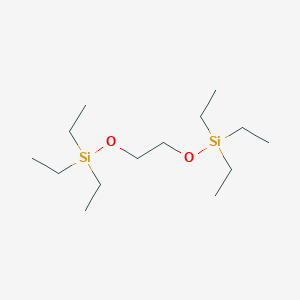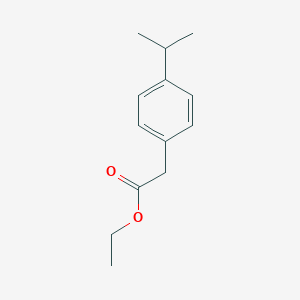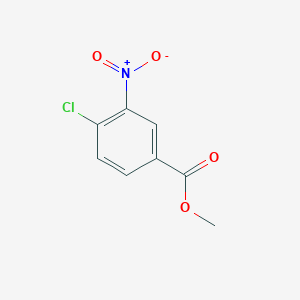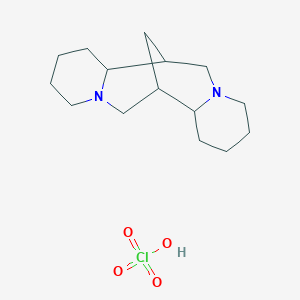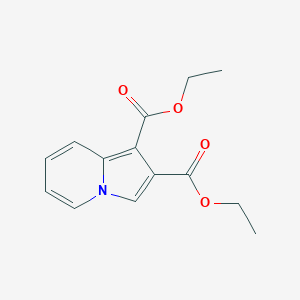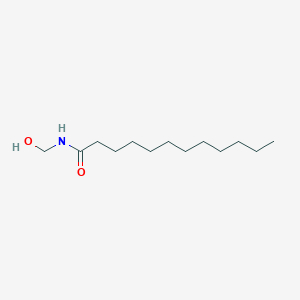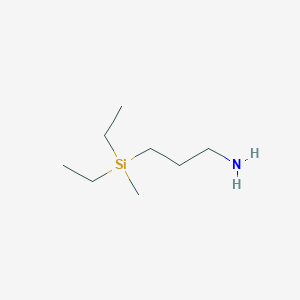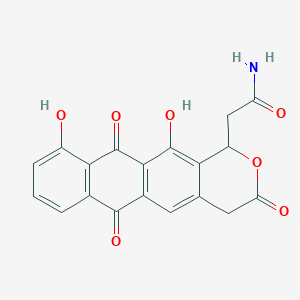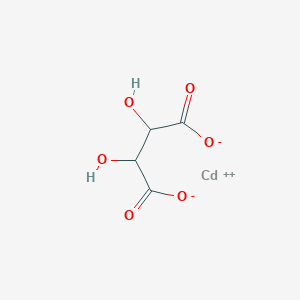
Cadmium 2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium 2,3-dihydroxybutanedioate is a chemical compound with the molecular formula C4H4CdO6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium 2,3-dihydroxybutanedioate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with 2,3-dihydroxybutanedioic acid in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium salts and tartaric acid, with careful control of reaction conditions to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other by-products.
Reduction: It can be reduced to form cadmium metal and other reduced species.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Cadmium oxide and carbon dioxide.
Reduction: Cadmium metal and water.
Substitution: Various substituted cadmium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cadmium 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metal ion transport.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in targeting specific cellular pathways.
Industry: It is used in the production of cadmium-based materials, including pigments, coatings, and batteries.
Wirkmechanismus
The mechanism of action of cadmium 2,3-dihydroxybutanedioate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to metal-binding sites on proteins, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. Key molecular targets include metalloproteins and enzymes involved in oxidative stress response and metal ion homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cadmium acetate: Another cadmium salt with similar properties but different applications.
Cadmium chloride: Widely used in industrial processes and research.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness: Cadmium 2,3-dihydroxybutanedioate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its dual hydroxyl and carboxyl functional groups make it versatile for use in synthesis and research .
Eigenschaften
IUPAC Name |
cadmium(2+);2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZWFVHFXGHERV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562074 |
Source


|
| Record name | Cadmium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10471-46-2 |
Source


|
| Record name | Cadmium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
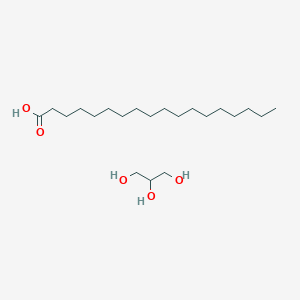
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
